3,4-Dimethoxy-2-nitrobenzoic acid
Overview
Description
3,4-Dimethoxy-2-nitrobenzoic acid: is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzoic acid, featuring two methoxy groups and a nitro group attached to the benzene ring
Scientific Research Applications
3,4-Dimethoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential to interact with biological macromolecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, in general, have been known to interact with various biological targets .
Mode of Action
Nitro compounds, such as 3,4-Dimethoxy-2-nitrobenzoic acid, typically undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various changes in the compound and its targets.
Biochemical Pathways
Nitro compounds are known to participate in various biochemical processes .
Result of Action
It’s worth noting that nitro compounds can have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxy-2-nitrobenzoic acid interacts with the endothelin receptor subtype A, to which it binds with high affinity . By blocking the binding of endothelin to its receptor, this compound can modulate biochemical reactions involving these proteins .
Cellular Effects
The interaction of this compound with the endothelin receptor can have significant effects on cellular processes. For instance, by blocking the action of endothelin, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the endothelin receptor subtype A . This binding blocks the interaction of endothelin with its receptor, thereby inhibiting the activation of downstream signaling pathways .
Dosage Effects in Animal Models
This compound has been shown to be an effective treatment for hypertension in animal models
Metabolic Pathways
Given its role as an endothelin receptor antagonist, it may interact with enzymes or cofactors involved in the metabolism of endothelin .
Subcellular Localization
Given its role as an endothelin receptor antagonist, it is likely to be found in locations where the endothelin receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-nitrobenzoic acid can be synthesized through the nitration of 3,4-dimethoxybenzoic acid. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3,4-Dimethoxy-2-nitrobenzoic acid can undergo reduction reactions to form 3,4-dimethoxy-2-aminobenzoic acid. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: Oxidation reactions can convert the methoxy groups to hydroxyl groups, leading to the formation of 3,4-dihydroxy-2-nitrobenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 3,4-Dimethoxy-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Oxidation: 3,4-Dihydroxy-2-nitrobenzoic acid.
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy groups.
3,5-Dimethoxy-4-nitrobenzoic acid: Another isomer with different substitution patterns.
2,5-Dimethoxy-3-nitrobenzoic acid: Features methoxy groups at different positions.
Uniqueness: 3,4-Dimethoxy-2-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYYEGRMWJAHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361378 | |
Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79025-28-8 | |
Record name | 3,4-dimethoxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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